7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(DIMETHYLAMINO)PHENYL]-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of 4,4’-trimethylenedipiperidine as an additive, which facilitates the preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives . This method is eco-friendly and avoids the use of hazardous materials, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis bases and hydrogen bonding groups. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-[4-(DIMETHYLAMINO)PHENYL]-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applicationsFor example, it can be used as a building block for the synthesis of other triazolopyrimidine derivatives, which have shown promise in various biological and medicinal applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings play a crucial role in its activity, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 7-[4-(DIMETHYLAMINO)PHENYL]-N-(2,4-DIMETHYLPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidine derivatives, such as 3,7,11-tris(4-(10H-phenoxazin-10 yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-DMAC) . These compounds share similar structural features but differ in their specific substituents and chemical properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H26N6O |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
7-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-14-6-11-19(15(2)12-14)27-22(30)20-16(3)26-23-24-13-25-29(23)21(20)17-7-9-18(10-8-17)28(4)5/h6-13,21H,1-5H3,(H,27,30)(H,24,25,26) |
InChI Key |
MJIGJULTTKHJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)N(C)C)C)C |
Origin of Product |
United States |
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